(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one
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Overview
Description
(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. Oxazolidinones are a class of compounds known for their diverse applications, particularly in medicinal chemistry as antibiotics and chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the reaction of a chiral amino alcohol with a phenylpropanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. Common reagents used in this synthesis include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of chiral catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant strains of bacteria.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different structure but similar applications in treating bacterial infections.
Uniqueness
(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
214492-01-0 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-9-19-15(18)16(13)14(17)11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t11-,13+/m1/s1 |
InChI Key |
SHDHYNUTZHKTPO-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N2[C@@H](COC2=O)C(C)C |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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